molecular formula C6H11NO3 B13061844 2-Amino-5-oxohexanoic acid

2-Amino-5-oxohexanoic acid

Cat. No.: B13061844
M. Wt: 145.16 g/mol
InChI Key: KSIJECNNZVKMJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxohexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an amino group donor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its non-proteinogenic nature also distinguishes it from other amino acids, making it valuable in specialized research and industrial contexts .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-amino-5-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)

InChI Key

KSIJECNNZVKMJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)O)N

Origin of Product

United States

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